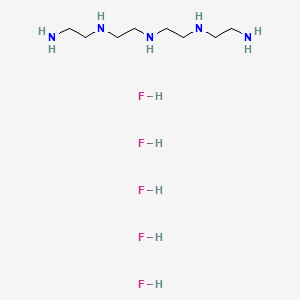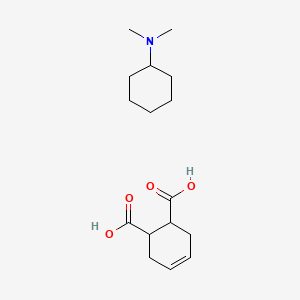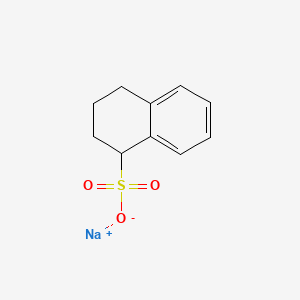
Disodium 4,4'-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.
Azo Coupling Reaction: The carbazole derivative undergoes azo coupling with diazonium salts derived from sulphanilic acid. This reaction typically occurs under acidic conditions and requires a coupling agent.
Sulphonation: The final step involves sulphonation to introduce sulphonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Processing: Some industries may use continuous processing techniques to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their optical properties. The pathways involved are mainly photophysical and photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl (EINECS 280-734-8): Another dye with similar applications but different structural properties.
Uniqueness
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) is unique due to its specific azo linkage and carbazole core, which impart distinct optical properties and make it suitable for specialized applications in various fields .
Properties
CAS No. |
83803-46-7 |
|---|---|
Molecular Formula |
C24H15N5Na2O8S2 |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
disodium;4-[(2E)-2-[(7E)-1,8-dioxo-7-[(4-sulfonatophenyl)hydrazinylidene]-9H-carbazol-2-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H17N5O8S2.2Na/c30-23-19(28-26-13-1-5-15(6-2-13)38(32,33)34)11-9-17-18-10-12-20(24(31)22(18)25-21(17)23)29-27-14-3-7-16(8-4-14)39(35,36)37;;/h1-12,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-19+,29-20+;; |
InChI Key |
BIPBDKHLLBBFBC-RXDUAVECSA-L |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C3=C(C4=C(N3)C(=O)/C(=N/NC5=CC=C(C=C5)S(=O)(=O)[O-])/C=C4)C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C=CC3=C(C2=O)NC4=C3C=CC(=NNC5=CC=C(C=C5)S(=O)(=O)[O-])C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


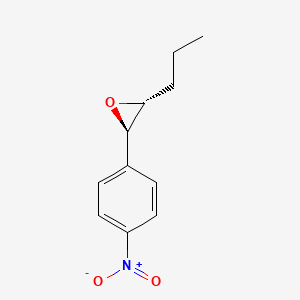
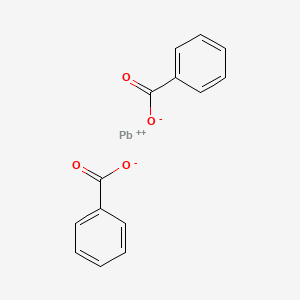
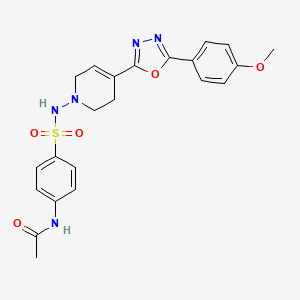
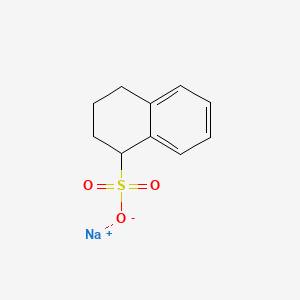
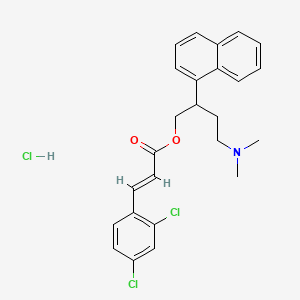


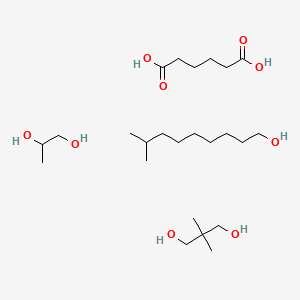

![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
